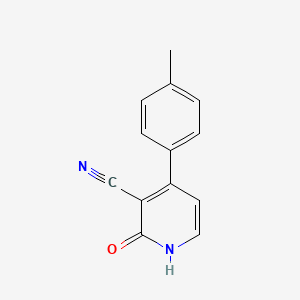

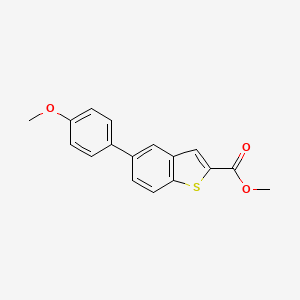

![molecular formula C14H22N2O B1320630 [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol CAS No. 1052611-74-1](/img/structure/B1320630.png)

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyrrolidin-2-ones : The compound participates in the synthesis of 3,4-cis-disubstituted pyrrolidin-2-ones, which are produced via conjugate addition of primary amines in methanol to a difunctionalized O-methyl allyl ether (Arfaoui et al., 2015).

Formation of Chiral Methylzinc Amino Alkoxides : This compound reacts with dimethylzinc to form chiral methylzinc amino alkoxides. This reaction is significant in the formation of new centres of chirality (Hecht, 2000).

Involvement in Asymmetric Synthesis : It's used in the stereospecific arylation of (S)proline, leading to the asymmetric synthesis of phenyl(2'-pyrrolidinyl)methanol (Soai & Ookawa, 1986).

Chemical Reactions and Interactions

Sensor for Metal Ions : A Schiff base derived from this compound acts as a colorimetric sensor for Fe(III) and a fluorescent sensor for Al(III), showcasing its utility in metal ion detection (Soufeena & Aravindakshan, 2019).

Nucleophilic Substitution in Methanol : This compound undergoes nucleophilic substitution in methanol, demonstrating its reactivity in various solvent environments (Zoltewicz et al., 1985).

Catalyst in Polymer Synthesis : It's used in catalyst systems for polymerizing 2,6-dimethylphenol, illustrating its role in polymer chemistry (Kim et al., 2018).

Molecular Characterization and Structural Analysis

Crystal Structural Studies : The compound has been used in the synthesis of Schiff bases, which were then analyzed using single-crystal X-ray diffraction, offering insights into its molecular structure (Obasi et al., 2016).

Computational Studies : In silico studies of Schiff bases derived from this compound provide a deeper understanding of its molecular properties and potential pharmacokinetic applications (Ossai et al., 2020).

特性

IUPAC Name |

[4-(aminomethyl)-1,2-dimethyl-5-phenylpyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-14(10-17)8-12(9-15)13(16(14)2)11-6-4-3-5-7-11/h3-7,12-13,17H,8-10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPJHGVBDBRRCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1C)C2=CC=CC=C2)CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)